MM-589

Epigenetics PPI inhibition WDR5

Researchers studying MLL-rearranged leukemias require potent, cell-permeable WDR5-MLL inhibitors to establish robust dose-response relationships. MM-589 solves this with macrocycle-optimized potency. • Binding IC50: 0.90 nM; MLL1 HMT inhibition IC50: 12.7 nM (25× stronger than MM-401/MM-102) • Cellular GI50: 0.21-0.25 μM in MLL-rearranged lines; >40× selectivity vs. HL-60 • Validated co-crystal structure (PDB: 5VFC) for structure-based design • Ideal positive control for HMT assays and combination synergy studies

Molecular Formula C28H44N8O5
Molecular Weight 572.7
CAS No. 2097887-20-0
Cat. No. B3028470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-589
CAS2097887-20-0
SynonymsMM-589
N-(6-ethyl-12-methyl-9-(3-(3-methylguanidino)propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan-12-yl)isobutyramide
Molecular FormulaC28H44N8O5
Molecular Weight572.7
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1
InChIKeyZAIPJVQTYUSDTG-LDFBIXNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MM-589: WDR5–MLL1 Inhibitor for Leukemia Research


MM-589 is a macrocyclic peptidomimetic designed to potently and selectively inhibit the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins. It binds WDR5 with subnanomolar affinity and blocks MLL-mediated histone H3K4 methyltransferase activity [1]. The compound's three-dimensional binding mode has been elucidated by X-ray crystallography at 1.64 Å resolution, confirming its macrocyclic scaffold and precise engagement of the WDR5 peptide-binding pocket [2].

Cell-permeable macrocyclic peptidomimetic For WDR5–MLL1 protein–protein interaction inhibition studies
Structurally validated binding mode Co-crystal structure available (PDB: 5VFC)
Epigenetic target engagement Supports MLL1 H3K4 methyltransferase assay contexts

MM-589 vs. Generic WDR5–MLL Inhibitors


Despite sharing a common molecular target, WDR5-MLL interaction inhibitors exhibit profound differences in cellular potency and selectivity that are not predictable from biochemical binding affinity alone. For instance, both MM-589 and the earlier peptidomimetic MM-401 display nearly identical WDR5 binding IC50 values (~0.9 nM) , yet MM-589 is >40 times more potent in suppressing proliferation of MLL-rearranged leukemia cells [1]. This disconnect between target engagement and functional efficacy underscores that subtle structural features—including macrocycle conformation, cell permeability, and intracellular target residence time—dictate in-cell performance. Consequently, substituting MM-589 with a superficially similar WDR5 binder (e.g., MM-401, OICR-9429, or WDR5-0103) without direct comparative data risks experimental failure or misinterpretation of biological results.

MM-589
Macrocyclic conformation with reported co-crystal structure
MM-401 / MM-102
Linear peptidomimetics may show >25-fold lower HMT inhibition; cellular permeability profile may differ
Earlier analogs
Lack high-resolution structural validation; binding mode confidence may be lower

MM-589 Comparative Evidence


WDR5 Binding Affinity vs. MM-102

MM-589 exhibits substantially higher binding affinity for the WDR5 protein compared to other well-characterized WDR5 antagonists. In a fluorescence polarization competitive binding assay, MM-589 binds WDR5 with an IC50 of 0.90 nM (Ki < 1 nM) [1]. By contrast, the structurally distinct antagonist OICR-9429 displays a Kd of 93 nM and an IC50 of 64 nM for disrupting the WDR5-MLL interaction , while WDR5-0103 binds with a Kd of 450 nM [2]. This represents a 70- to 500-fold improvement in binding affinity for MM-589 over these comparators.

WDR5 Binding Affinity
Head-to-head
IC₅₀ = 0.90 nM vs MM-102 (2.4–2.9 nM)
2.7×
Reported target-engagement assay context
FP competitive binding assay
Epigenetics PPI inhibition WDR5

MLL1 Methyltransferase Inhibition vs. MM-102

In a functional AlphaLISA-based assay measuring MLL core complex H3K4 methyltransferase (HMT) activity, MM-589 inhibits with an IC50 of 12.7 nM [1]. The earlier peptidomimetic MM-401 inhibits MLL1 methyltransferase activity with an IC50 of 320 nM (0.32 µM) . Thus, MM-589 is approximately 25-fold more potent than MM-401 in blocking the enzymatic output of the MLL complex.

MLL1 H3K4 HMT Inhibition
Cross-study comparable
12.7 nM
MM-102 ~400 nM; MM-401 ~320 nM
Supports functional HMT inhibition assay interpretation
Reconstituted core complex AlphaLISA
Histone methyltransferase H3K4 methylation MLL1

Cellular Growth Inhibition in MLL-Rearranged Leukemia vs. MM-401

In direct side-by-side experiments using human MLL-rearranged leukemia cell lines, MM-589 inhibits cell growth with IC50 values of 0.21 µM (MOLM-13) and 0.25 µM (MV4-11) [1]. The same study reports that MM-589 is '>40 times better than the previously reported compound MM-401' in suppressing MLL-rearranged leukemia cell proliferation [2]. This >40-fold differential in cellular potency stands in stark contrast to their nearly identical biochemical binding affinities, highlighting the critical impact of MM-589's macrocyclic scaffold on cellular efficacy.

Cell Growth Inhibition
Head-to-head
GI₅₀ 0.21–0.25 μM (MLL-rearranged)
>40× vs MM-401
Reported cell-model growth inhibition context
MOLM-13, MV4-11 cell viability 4–7 days
MLL leukemia Cell viability MV4-11 MOLM-13

WDR5–MM-589 Co-Crystal Structure (PDB: 5VFC)

MM-589 demonstrates a marked selectivity for MLL-rearranged leukemia cells over non-MLL leukemia cells. In MV4-11 and MOLM-13 cells (both harboring MLL translocations), MM-589 exhibits IC50 values of 0.25 µM and 0.21 µM, respectively. In contrast, the non-MLL leukemia cell line HL-60 is substantially less sensitive, with an IC50 of 8.6 µM [1]. This yields a selectivity ratio of approximately 34- to 41-fold. While MM-401 also shows selectivity for MLL cells, its absolute cellular potency is >40-fold lower, making the selectivity window for MM-589 more experimentally tractable.

Co-Crystal Structure
Supporting evidence
PDB: 5VFC (1.64 Å)
Macrocycle bound to WDR5 WIN pocket
Provides structural basis for binding mode review
X-ray diffraction; no comparable structures for earlier analogs
Therapeutic window Selectivity HL-60

MM-589 Research & Procurement Scenarios


MLL1 Dependency in MLL-Rearranged Leukemia Cells

Given its >40-fold greater cellular potency over MM-401 in MLL-rearranged leukemia cell lines [1], MM-589 is the preferred tool compound for acute studies requiring robust, on-target suppression of WDR5-MLL-driven proliferation. Its low-nanomolar functional IC50 (12.7 nM) ensures that H3K4 methylation changes can be observed at concentrations well below those causing off-target effects.

In Vitro Biochemical Profiling of MLL1 H3K4 Methyltransferase Activity

The availability of a high-resolution (1.64 Å) co-crystal structure of MM-589 bound to WDR5 (PDB 5VFC) [2] provides a precise atomic blueprint for structure-based optimization. This structural information is invaluable for SAR campaigns aimed at improving pharmacokinetic properties or selectivity over other WD40-repeat proteins.

Structure-Guided Optimization of WDR5 Antagonists

MM-589's exceptional binding affinity (IC50 0.90 nM) and selectivity profile allow researchers to effectively discriminate between WDR5's role in MLL complex assembly versus its functions in other transcriptional complexes (e.g., NSL, ATAC). The ~70-500-fold affinity advantage over antagonists like OICR-9429 or WDR5-0103 [3] minimizes residual WDR5 activity that could confound mechanistic interpretations.

Application
Selection Property
Validation Focus
MLL1 Dependency Studies in MLL-Rearranged Leukemia Models
Cell-permeable WDR5–MLL1 inhibitor profile
Cell viability selectivity over non-rearranged lines
In Vitro H3K4 Methyltransferase Assay Profiling
Sensitive HMT inhibition benchmark
Detection of HMT activity modulation in reconstituted assays
Structure-Guided Design of WDR5 Antagonists
High-resolution co-crystal structure reference
Binding mode validation for analog optimization
Combination Studies with Cytotoxic Agents in Leukemia Research
Low-concentration combination compatibility
Combination index assay without confounding cytotoxicity

Technical Documentation Hub

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31 linked technical documents
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